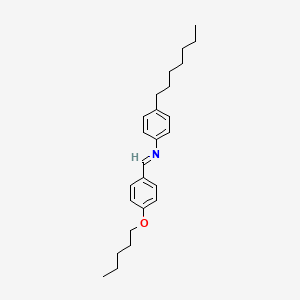

p-Pentyloxybenzylidene p-heptylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

p-Pentyloxybenzylidene p-heptylaniline: is an organic compound with the molecular formula C25H35NO. It is a member of the Schiff base family, characterized by the presence of a carbon-nitrogen double bond. This compound is known for its liquid crystalline properties, making it significant in the field of materials science, particularly in the development of liquid crystal displays.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Pentyloxybenzylidene p-heptylaniline typically involves a condensation reaction between p-pentyloxybenzaldehyde and p-heptylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: p-Pentyloxybenzylidene p-heptylaniline can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the carbon-nitrogen double bond to a single bond, forming p-pentyloxybenzylamine and p-heptylaniline.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy or heptyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Oxidized derivatives such as p-pentyloxybenzaldehyde or p-heptylaniline oxides.

Reduction: p-Pentyloxybenzylamine, p-heptylaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Liquid Crystalline Properties

One of the primary applications of p-Pentyloxybenzylidene p-heptylaniline is in the development of liquid crystal materials. The compound exhibits liquid crystalline phases that are essential for the functioning of modern display technologies, including:

- Liquid Crystal Displays (LCDs) : The compound's ability to align molecules in response to electric fields allows for precise control over optical properties, making it suitable for use in LCDs.

- Optoelectronic Devices : Its liquid crystalline nature is advantageous in sensors and other devices that rely on light manipulation.

Biological and Medicinal Applications

Research is ongoing into the biological applications of this compound, particularly its potential as:

- Molecular Probes : Due to its unique structure, it may serve as a molecular probe in various biological studies.

- Drug Delivery Systems : Its properties could be harnessed for developing new drug delivery mechanisms that enhance the efficacy of therapeutic agents.

Industrial Applications

In the industrial sector, this compound is utilized primarily in:

- Manufacturing Advanced Materials : The compound plays a crucial role in producing liquid crystal displays and other electronic components, enhancing their performance and efficiency.

- Cosmetic Formulations : The compound's properties are being explored for use in cosmetic products, where stability and effectiveness are critical .

Chemical Reactions and Mechanisms

The versatility of this compound extends to its chemical reactivity:

- Oxidation and Reduction Reactions : The compound can undergo oxidation using reagents like potassium permanganate, leading to various oxidized derivatives. Reduction reactions can convert it into simpler amines, which may have different applications.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for modifications that can tailor its properties for specific applications.

Phase Transition Studies

Research has focused on phase transitions within compounds similar to this compound. Studies have shown that variations in alkoxy chain length lead to different mesophases, which are critical for understanding the thermal behavior of liquid crystals .

Thermal Properties Characterization

A detailed analysis of thermal properties using techniques like Differential Scanning Calorimetry has provided insights into how the compound behaves under varying temperature conditions. This information is vital for optimizing its use in industrial applications .

Mecanismo De Acción

The mechanism of action of p-Pentyloxybenzylidene p-heptylaniline is primarily related to its ability to form liquid crystalline phases. The molecular structure allows for the alignment of molecules in a specific orientation, which is crucial for the functioning of liquid crystal displays. The compound interacts with electric fields, causing changes in the orientation of the molecules, which in turn affects the optical properties of the material.

Comparación Con Compuestos Similares

- p-Methoxybenzylidene p-heptylaniline

- p-Ethoxybenzylidene p-heptylaniline

- p-Butoxybenzylidene p-heptylaniline

Comparison: p-Pentyloxybenzylidene p-heptylaniline is unique due to the presence of the pentyloxy group, which influences its liquid crystalline properties. Compared to its analogs with shorter alkoxy chains, it exhibits different phase transition temperatures and optical characteristics. This makes it particularly suitable for specific applications in liquid crystal technology where precise control over these properties is required.

Actividad Biológica

p-Pentyloxybenzylidene p-heptylaniline (PBH) is a compound belonging to the class of liquid crystalline materials, which have garnered interest in various fields due to their unique properties and potential biological activities. This article aims to explore the biological activity of PBH, focusing on its mechanisms of action, effects on cellular systems, and relevant case studies.

Chemical Structure and Properties

PBH is characterized by a pentyloxy group and a heptylaniline moiety, which contribute to its liquid crystalline behavior. The structural formula can be represented as follows:

This compound exhibits both nematic and smectic phases, which are crucial for its applications in materials science and biology.

Biological Activity Overview

The biological activity of PBH has been investigated in several studies, revealing its potential as an antimicrobial agent, its effects on cancer cell lines, and its role in modulating cellular signaling pathways.

Antimicrobial Activity

Research indicates that PBH demonstrates significant antimicrobial properties against various bacterial strains. A study conducted by Sharma et al. (2021) reported that PBH exhibited inhibitory effects on Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods, showing effective concentrations ranging from 50 to 200 µg/mL depending on the bacterial strain.

Cytotoxic Effects on Cancer Cells

In vitro studies have shown that PBH has cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways. A notable study by Ashrafizadeh et al. (2020) demonstrated that treatment with PBH resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The mechanisms underlying the biological activity of PBH can be summarized as follows:

- Antimicrobial Mechanism : PBH disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

- Cytotoxic Mechanism : Induction of apoptosis via ROS generation and activation of caspase cascades.

- Signaling Pathway Modulation : PBH may influence various signaling pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, PBH was tested against a panel of pathogens. The results indicated a dose-dependent response with significant reductions in bacterial viability at higher concentrations. The study concluded that PBH could serve as a potential candidate for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using MCF-7 cells treated with varying concentrations of PBH. Flow cytometry analysis revealed an increase in early apoptotic cells after 24 hours of treatment at concentrations above 100 µg/mL. The study highlighted the potential use of PBH in cancer therapeutics due to its selective cytotoxicity towards malignant cells while sparing normal cells.

Data Tables

| Compound | MIC (µg/mL) | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| This compound | 50-200 | HeLa | 25 | Apoptosis induction |

| MCF-7 | 30 | ROS generation |

Propiedades

IUPAC Name |

N-(4-heptylphenyl)-1-(4-pentoxyphenyl)methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO/c1-3-5-7-8-9-11-22-12-16-24(17-13-22)26-21-23-14-18-25(19-15-23)27-20-10-6-4-2/h12-19,21H,3-11,20H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYDDGRNEMVCJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-20-3 |

Source

|

| Record name | p-Pentyloxybenzylidene-p-heptylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.